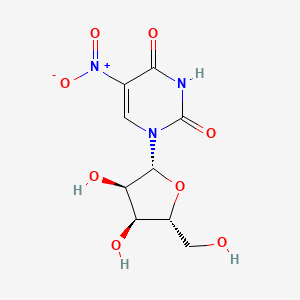

5-Nitrouridine

描述

5-Nitrouridine is a modified pyrimidine nucleoside derived from uridine, featuring a nitro (-NO₂) substituent at the 5-position of the uracil base. Its synthesis involves nitration of protected uridine derivatives using reagents like nitric acid or nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, though unprotected uridine undergoes glycosidic bond cleavage under these conditions . X-ray crystallography reveals a slightly non-planar pyrimidine ring (shallow boat conformation), a C3'-endo ribose conformation, and an anti-base orientation stabilized by an intramolecular hydrogen bond (H6 to O5') . The nitro group’s electron-withdrawing properties make this compound a candidate for studying nucleic acid interactions and antiviral applications .

属性

分子式 |

C9H11N3O8 |

|---|---|

分子量 |

289.20 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N3O8/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17/h1,4-6,8,13-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 |

InChI 键 |

QSHRORQBJAVCRL-UAKXSSHOSA-N |

手性 SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-] |

规范 SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine typically involves the nitration of uridine. One common method includes the reaction of uridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position of the uracil ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 5-Nitrouridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-amino-uridine.

Substitution: Formation of various substituted uridine derivatives.

科学研究应用

5-Nitrouridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in nucleic acid modifications and interactions.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 5-nitrouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in hydrogen bonding and other interactions, influencing the stability and conformation of nucleic acids. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets such as enzymes and receptors.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Nitrouridine and Analogues

Key Comparative Findings

Synthetic Accessibility :

- This compound requires protective groups (e.g., acylated sugars) during nitration to prevent glycosidic bond rupture, unlike 5-bromouridine, which is more straightforward to halogenate .

- 5-Nitro-2'-deoxyuridine derivatives are synthesized via phosphorylation followed by nitration, as unprotected deoxyuridine is highly susceptible to bond cleavage .

Photochemical Behavior :

- Despite its bulky nitro group, this compound shares similar quantum yields with 5-bromo- and 5-methyluridine during UV irradiation, suggesting comparable photostability .

- Unlike iodouridine (IU), which undergoes photolytic cleavage, this compound retains its nitro group under irradiation .

Structural and Electronic Effects: The nitro group in this compound reduces electron density at the C6 position, altering base-pairing and stacking interactions compared to methyl or bromo substituents .

In contrast, 5-methyluridine is naturally occurring (e.g., in tRNA) and stabilizes RNA structures via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。